molecular formula C21H40O3 B072195 Propylene glycol monooleate CAS No. 1330-80-9

Propylene glycol monooleate

Cat. No.: B072195
CAS No.: 1330-80-9
M. Wt: 340.5 g/mol
InChI Key: ZVTDEEBSWIQAFJ-ZHACJKMWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Propylene glycol monooleate is synthesized through the esterification of propylene glycol with oleic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thereby driving the reaction to completion .

Industrial Production Methods

In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed with the catalyst. The reaction mixture is then passed through a series of distillation columns to separate the desired product from unreacted starting materials and by-products. The final product is purified through additional distillation or filtration steps to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Propylene glycol monooleate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Oxidation: Oxygen or other oxidizing agents.

    Transesterification: Alcohols or esters, acid or base catalysts.

Major Products Formed

Mechanism of Action

The mechanism of action of propylene glycol monooleate involves its ability to interact with lipid bilayers and enhance the solubility and dispersion of other substances. It acts as a surfactant, reducing the surface tension between different phases, thereby stabilizing emulsions and dispersions. The compound can also penetrate biological membranes, enhancing the delivery of active ingredients in pharmaceutical and cosmetic formulations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propylene glycol monooleate is unique due to its specific combination of propylene glycol and oleic acid, which imparts distinct properties such as improved emulsification and solubilization capabilities. Its ability to stabilize oil-in-water emulsions and enhance the texture and stability of various products makes it particularly valuable in the cosmetics, pharmaceuticals, and food industries .

Properties

CAS No.

1330-80-9

Molecular Formula

C21H40O3

Molecular Weight

340.5 g/mol

IUPAC Name

2-hydroxypropyl (E)-octadec-9-enoate

InChI

InChI=1S/C21H40O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)24-19-20(2)22/h10-11,20,22H,3-9,12-19H2,1-2H3/b11-10+

InChI Key

ZVTDEEBSWIQAFJ-ZHACJKMWSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(C)O

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(C)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(C)O

1330-80-9

physical_description

Liquid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes Propylene Glycol Monooleate a suitable candidate for enzymatic synthesis, and how does the enzyme's structure influence this process?

A1: this compound can be effectively synthesized using immobilized SMG1-F278N lipase, a type of mono- and diacylglycerol lipase. [] This enzyme exhibits selectivity towards 1,3-Propylene Glycol over 1,2-Propylene Glycol, a preference attributed to the superior binding affinity of 1,3-Propylene Glycol within the enzyme's active pocket. [] Molecular docking simulations support this observation, revealing a more favorable interaction between 1,3-Propylene Glycol and the catalytic site of SMG1-F278N. [] This research highlights the importance of enzyme-substrate interactions in achieving efficient and selective biocatalytic synthesis.

Q2: Beyond its use in enzymatic synthesis, what other applications does this compound have, and what properties make it suitable for these applications?

A2: this compound finds application as an additive in anti-aging emulsion coatings designed for exterior walls. [] This application leverages its properties to enhance the coating's performance and durability. [] While the specific contributions of this compound are not explicitly detailed in the provided research, its presence contributes to the overall improvement in the coating's weather resistance, water resistance, alkali resistance, and toughness. [] This highlights its versatility as an additive for enhancing material properties in specific applications.

Q3: What insights can be gained from analyzing the chemical composition of extracts containing this compound?

A3: Analysis of a methanol fraction obtained through slow pyrolysis of date seeds, which contained this compound alongside other compounds like stigmast-5-en-3-ol and guanosine, revealed a diverse range of phytochemicals. [] The presence of these bioactive compounds suggests potential applications of such extracts in various medicinal fields, including anti-inflammatory, antioxidant, cardiovascular, anticancer, and immunosuppressant activities. [] This highlights the potential of exploring natural sources and extraction techniques for obtaining valuable compounds like this compound, potentially leading to the discovery of new bioactive agents.

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